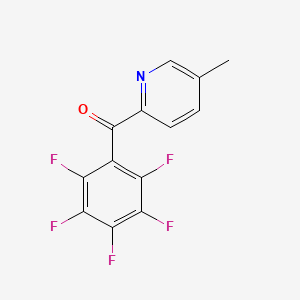

5-Methyl-2-(pentafluorobenzoyl)pyridine

Description

Properties

IUPAC Name |

(5-methylpyridin-2-yl)-(2,3,4,5,6-pentafluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F5NO/c1-5-2-3-6(19-4-5)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUORADVXMSDHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 5-Methyl-2-(pentafluorobenzoyl)pyridine generally involves:

- Starting from 5-methylpyridine or a suitable derivative.

- Introduction of the pentafluorobenzoyl group at the 2-position via electrophilic aromatic substitution or acylation.

- Use of pentafluorobenzoyl chloride or an equivalent pentafluorobenzoyl electrophile as the acylating agent.

This approach aligns with common synthetic routes for 2-acylpyridines, where the pyridine nitrogen's electron-withdrawing nature directs electrophilic substitution to the 2-position.

Preparation of 5-Methylpyridine Starting Material

The synthesis of 5-methylpyridine derivatives is well-documented. According to patent literature, 2-amino-5-methylpyridine can be prepared from 3-methylpyridine via oxidation and subsequent amination steps involving intermediates such as 3-methyl-pyridine 1-oxide and trialkylammonium salts, followed by treatment with hydrogen bromide under controlled heating and pH adjustments. This process yields high purity 2-substituted-5-methylpyridine intermediates suitable for further functionalization.

Electrophilic Acylation Using Pentafluorobenzoyl Chloride

Pentafluorobenzoyl chloride, a highly electrophilic acyl chloride due to the electron-withdrawing pentafluoro substituents, can be used to acylate the 2-position of 5-methylpyridine derivatives. The reaction typically proceeds under controlled conditions such as:

- Use of a Lewis acid catalyst (e.g., aluminum chloride, AlCl3) to activate the acyl chloride.

- Low temperature to moderate heating to control regioselectivity and avoid polysubstitution.

- Anhydrous conditions to prevent hydrolysis of acyl chloride.

This method is consistent with the electrophilic aromatic substitution reactions described for similar benzoyl derivatives on pyridine rings.

Alternative Synthetic Routes

Other methods for synthesizing 2-acylpyridines include:

- Friedel-Crafts acylation of 5-methylpyridine with pentafluorobenzoyl chloride in the presence of a Lewis acid.

- Use of pentafluorobenzoyl anhydride or pentafluorobenzoyl imidazole as milder acylating agents.

- Transition metal-catalyzed coupling reactions, such as palladium-catalyzed cross-coupling of 2-halopyridines with pentafluorobenzoyl derivatives, although these methods are less common for this specific compound.

Summary of Key Preparation Steps

Analytical and Research Findings

- The intermediate ammonium salts and 2-amino-5-methylpyridine compounds are characterized by ^1H NMR and gas chromatography to confirm structure and purity.

- Thin layer chromatography (TLC) is used to monitor reaction completion during bromide treatment and acylation steps.

- Extraction with ethyl acetate and drying over sodium sulfate are standard work-up procedures.

- The final product purity and yield depend on strict control of moisture and temperature during the acylation step.

Research Gaps and Recommendations

- Specific literature detailing the direct synthesis of 5-Methyl-2-(pentafluorobenzoyl)pyridine is limited; thus, adaptation of known 2-acylpyridine synthesis methods is necessary.

- Further experimental optimization may focus on catalyst choice, solvent effects, and reaction times to maximize yield and regioselectivity.

- Advanced characterization techniques such as ^19F NMR would be valuable for confirming the pentafluorobenzoyl moiety integration.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(pentafluorobenzoyl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid.

Reduction: The carbonyl group in the pentafluorobenzoyl moiety can be reduced to an alcohol.

Substitution: The fluorine atoms in the pentafluorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: 5-Methyl-2-(pentafluorobenzoyl)pyridine can be converted to 5-carboxy-2-(pentafluorobenzoyl)pyridine.

Reduction: The product of reduction is 5-Methyl-2-(pentafluorobenzyl)pyridine.

Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Utility

5-Methyl-2-(pentafluorobenzoyl)pyridine serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical reactions, including:

- Oxidation : The methyl group can be oxidized to form 5-carboxy-2-(pentafluorobenzoyl)pyridine, which is useful for further synthetic transformations.

- Reduction : Reduction processes yield 5-Methyl-2-(pentafluorobenzyl)pyridine, expanding the potential derivatives that can be synthesized from this compound.

- Substitution Reactions : Different nucleophiles can react with this compound to produce a variety of derivatives, enhancing its utility in synthesizing complex molecules.

Biological Applications

The compound has shown promise in biological research, particularly in enzyme interaction studies and as a probe in biochemical assays. Its pentafluorobenzoyl group enhances binding affinity to certain molecular targets due to its electron-withdrawing properties. This characteristic can influence the compound's reactivity and stability, making it suitable for:

- Enzyme Interaction Studies : It can be employed to investigate enzyme kinetics and mechanisms by acting as a substrate or inhibitor.

- Biochemical Assays : The compound's ability to modulate biological activity makes it a valuable tool in assay development for drug discovery.

Industrial Applications

In the industrial sector, 5-Methyl-2-(pentafluorobenzoyl)pyridine is utilized in producing specialty chemicals and materials with unique properties. Its applications include:

- Agrochemicals : The compound can serve as an intermediate in synthesizing herbicides and other agrochemical products .

- Pharmaceuticals : Due to its biological activity, it may contribute to developing new therapeutic agents, particularly those targeting specific diseases like cancer .

Case Study 1: Synthesis of Novel Pyridine Derivatives

A study demonstrated the efficient synthesis of novel pyridine derivatives using palladium-catalyzed Suzuki cross-coupling reactions. This method highlighted the potential of pyridine compounds in developing new materials with specific functionalities .

Case Study 2: Anti-Glioblastoma Activity

Research focused on pyridine variants showed promising anti-glioblastoma activities. The modifications allowed for improved blood-brain barrier penetration and cytotoxicity against glioblastoma cells, indicating the potential therapeutic applications of pyridine derivatives .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Synthetic Chemistry | Building block for complex molecule synthesis | Versatile reactivity (oxidation, reduction, substitution) |

| Biological Research | Enzyme interaction studies; biochemical assays | Enhances binding affinity due to electron-withdrawing effects |

| Industrial Chemistry | Production of agrochemicals; pharmaceutical intermediates | Potential for developing new therapeutic agents |

Mechanism of Action

The mechanism of action of 5-Methyl-2-(pentafluorobenzoyl)pyridine depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The pentafluorobenzoyl group is known to enhance the compound’s binding affinity to certain molecular targets due to its electron-withdrawing properties, which can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Ethynyl-Substituted Pyridines

- 5-Methyl-2-(phenylethynyl)pyridine (5MPEP) Structure: Features a phenylethynyl group at the 2-position . Role: Acts as a negative allosteric modulator of metabotropic glutamate receptors (mGluRs) . The pentafluorobenzoyl group may enhance metabolic stability and receptor selectivity due to its higher lipophilicity and steric bulk.

Fluorinated and Sulfur-Containing Pyridines

- 2-Fluoro-5-(methylthio)pyridine

- Structure : Combines a fluorine atom and methylthio group at the 2- and 5-positions, respectively .

- Role : Intermediate in pharmaceutical synthesis.

- Key Differences : The methylthio group introduces nucleophilic character, whereas the pentafluorobenzoyl group in the target compound provides strong electron-withdrawing effects. This distinction may influence reactivity in cross-coupling reactions or interactions with biological targets.

Pharmacological Activity: mGluR Antagonists

SIB-1893 [(E)-2-methyl-6-(2-phenylethenyl)pyridine]

- Structure : Phenylethenyl substituent at the 6-position .

- Activity: Noncompetitive mGluR5 antagonist with IC50 = 0.29 µM .

- Comparison : The pentafluorobenzoyl group in 5-Methyl-2-(pentafluorobenzoyl)pyridine could enhance receptor binding through fluorophilic interactions or improved hydrophobic fit. However, the bulkier benzoyl group may reduce selectivity compared to SIB-1893’s smaller phenylethenyl substituent.

Q & A

Q. What experimental designs reconcile discrepancies in reported biological activity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.